molecular formula C18H11Cl B8248812 2-Chlorobenzo[c]phenanthrene

2-Chlorobenzo[c]phenanthrene

Cat. No. B8248812
M. Wt: 262.7 g/mol
InChI Key: MOGQLHWBDFZMJJ-UHFFFAOYSA-N
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Description

2-Chlorobenzo[c]phenanthrene is a useful research compound. Its molecular formula is C18H11Cl and its molecular weight is 262.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phytoremediation of Polycyclic Aromatic Hydrocarbons

In the field of environmental remediation, the research by Liu et al. (2009) focused on phytoremediation, a technique that uses plants to remove pollutants, specifically polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. The study explored the biochemical, physiological, and molecular responses of Arabidopsis thaliana seedlings to PAH exposure, revealing complex oxidative stress responses, including alterations in antioxidant enzyme activities and structural damage to chloroplasts and mitochondria.

Biodegradation of Phenanthrene

The study of phenanthrene degradation is crucial in environmental science, especially concerning soil and water contamination. Han, Choi, & Song (2004) investigated the biodegradation of phenanthrene by the white rot fungus Trametes versicolor and its laccase. The research highlights the optimal conditions for phenanthrene degradation, contributing to our understanding of PAH bioremediation.

Toxicity and Bioaccumulation Studies

Research by Baun et al. (2008) studied the potential of C(60)-nanoparticles as contaminant carriers in aquatic systems. The study involved toxicity tests with algae and crustaceans and examined the sorption and bioavailability of phenanthrene in the presence of nano-C(60) aggregates. This research is significant in understanding the interaction between nanoparticles and other contaminants in aquatic environments.

properties

IUPAC Name

2-chlorobenzo[c]phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQLHWBDFZMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.